

Tenovin-1 handling instructions for cell-based assays

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Compound Focus: Tenovin-1

CAS No.: 380315-80-0

Cat. No.: S548219

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Tenovin-1 Basic Properties & Handling

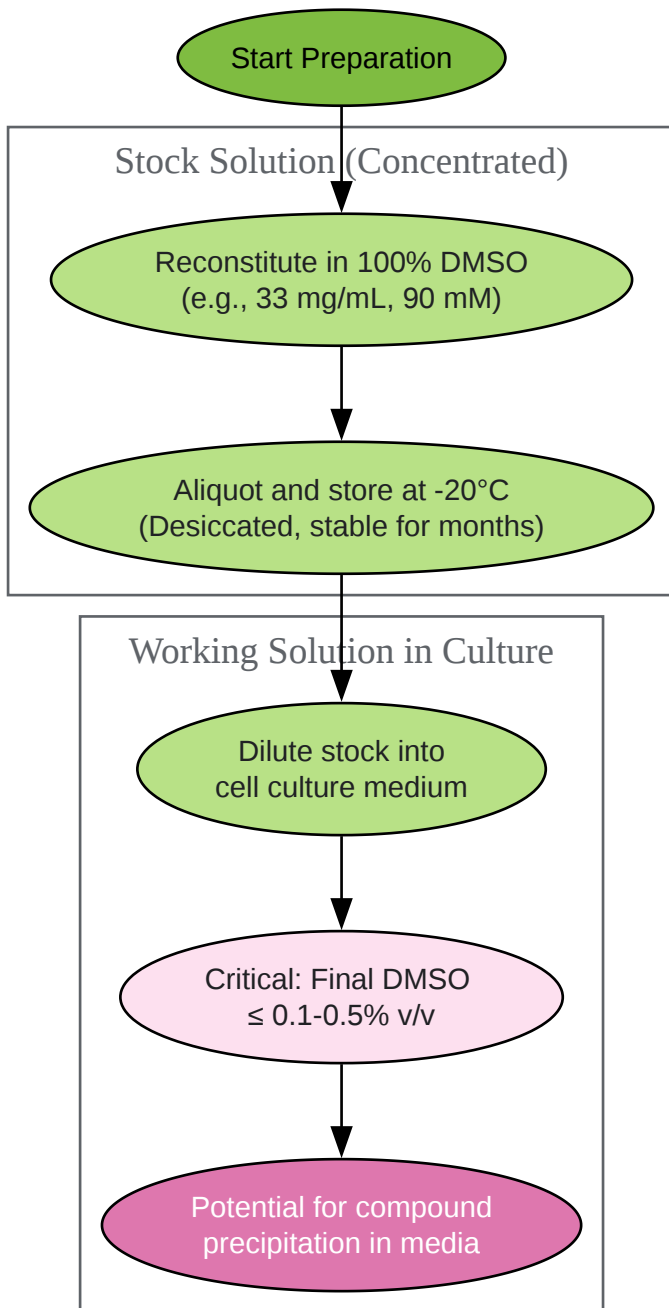
The table below summarizes the fundamental characteristics of **Tenovin-1** for your experiments.

Property	Description
Chemical Name	N-[(4-acetamidophenyl)carbamothioyl]-4-tert-butylbenzamide [1]
CAS Number	380315-80-0 [1]
Molecular Formula	C ₂₀ H ₂₃ N ₃ O ₂ S [1]
Molecular Weight	369.5 g/mol [1]
Mechanism of Action	Potent, selective inhibitor of SIRT1 and SIRT2 deacetylase activity [2] [3]
Reported IC ₅₀	SIRT1: ~21 μM; SIRT2: ~10 μM [1]
Solubility	DMSO: 33 mg/mL (90 mM). Water: Insoluble [4] [1]
Storage	Desiccate at -20°C [1]

Critical Handling Considerations

A key challenge with **Tenovin-1** is its **very poor water solubility** [4] [1]. Stock solutions are typically prepared in 100% DMSO [1]. When adding to aqueous cell culture media, the final DMSO concentration should be kept as low as possible (e.g., 0.1% to 0.5%) to avoid solvent toxicity. Due to this solubility limitation, the compound may precipitate in aqueous buffers.

The following diagram outlines the core workflow for preparing and using **Tenovin-1** in cell cultures, highlighting the critical steps to manage its solubility:



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Experiment Setup & Reported Usage

The table below collates dosage information from recent publications to help you establish your experimental conditions.

Model System	Reported Concentration	Key Findings / Context	Citation
In Vivo (ZDF rats)	45 mg/kg (i.p. injection)	Ameliorated renal and hepatic fibrosis. Served as a reference for high-concentration in vivo use. [5] [3]	
In Vitro (NRK-52E cells)	Not explicitly stated	Attenuated high glucose-induced ECM protein levels. Suggests activity in renal tubular epithelial cells. [5]	
In Vitro (LX-2 cells)	Not explicitly stated	Inhibited TGF- β 1-induced HSC activation. Confirms anti-fibrotic effect in hepatic stellate cells. [3]	
Antiviral (Flavivirus)	Low micromolar range	Inhibited Dengue virus replication via SIRT2 inhibition. Confirms biological activity at low μ M concentrations. [6]	

Troubleshooting Common Issues

Here are solutions to frequently encountered problems when working with **Tenovin-1**:

- **Problem: Precipitate in cell culture medium.**
 - **Solution:** Ensure the stock solution in DMSO is clear before use. When diluting, add the DMSO stock dropwise to the medium while vortexing or pipetting to mix thoroughly. Pre-warming the culture medium to 37°C may also help.
- **Problem: Lack of expected biological effect.**
 - **Solution:** Verify the activity of your stock solution. The concentration required can vary significantly between cell types. It is crucial to perform a dose-response curve (e.g., 1-50 μ M) for your specific assay. Tenovin-6, a more water-soluble analog, can be considered as a positive control to rule out solubility-related efficacy issues [4] [7].
- **Problem: High cell toxicity.**

- **Solution:** Include controls containing the same concentration of DMSO to distinguish solvent toxicity from compound effects. Titrate the concentration of **Tenovin-1** downwards.

Key Experimental Design Takeaways

- **Start with a dose-response:** Given the variable efficacy between cell types, begin with a broad range (e.g., 1 μ M to 50 μ M) to find the optimal concentration for your system.
- **Control for DMSO meticulously:** Always include a vehicle control with the same DMSO concentration as your highest treatment dose.
- **Consider Tenovin-6:** If solubility issues persistently hinder your experiments, Tenovin-6 is a validated, more soluble alternative with a similar mechanism of action [4].

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References

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